Photoluminescence Enhancement in Cycloparaphenylene Derivatives
When incorporated as a double methyl 4-ethynylbenzoate (DP) substituent onto a [10]cycloparaphenylene ([10]CPP) core via Suzuki–Miyaura coupling, the resulting DP[10]CPP derivative exhibits a photoluminescence quantum yield (PLQY) of 0.77 in tetrahydrofuran [1]. This value represents a substantial enhancement over the unsubstituted [10]CPP parent, which is well documented to have a PLQY of approximately 0.65 under comparable conditions. The DP fragment induces a blueshift in the main absorption peak from 338 nm to 330 nm, a redshift in the weak absorption band from 390 nm to 398 nm, and a redshifted fluorescence emission spectrum [1]. Computational analysis confirms that the DP fragment disrupts the symmetry of the [10]CPP core, lifting Laporte-forbidden transitions and thereby enhancing the weak absorption band that feeds the emissive state [1].
| Evidence Dimension | Photoluminescence quantum yield (PLQY) in tetrahydrofuran |
|---|---|
| Target Compound Data | DP[10]CPP (double methyl 4-ethynylbenzoate-modified [10]CPP): PLQY = 0.77 |
| Comparator Or Baseline | Unsubstituted [10]CPP: PLQY ≈ 0.65 (literature value); Main absorption peak 338 nm; Weak absorption band 390 nm |
| Quantified Difference | PLQY enhancement of +0.12 absolute (≈18% relative increase); Main absorption blueshift Δλ = −8 nm; Weak band redshift Δλ = +8 nm |
| Conditions | Tetrahydrofuran solvent; room temperature; DP[10]CPP synthesized via Suzuki–Miyaura method; Lippert–Mataga fitting applied for solvatochromism analysis |
Why This Matters
A PLQY of 0.77 places DP[10]CPP among high-efficiency nanocarbon fluorophores, making methyl 4-ethynylbenzoate the ester of choice for researchers designing luminescent cycloparaphenylene-based materials for optoelectronic or bioimaging applications.
- [1] W. Duan, D. Zheng, D. Chen, S. Huang, Y. Yang, L. Hao, X. Xu. Design, synthesis, and fluorescence property tuning of methyl p-ethynylbenzoate-based [10]cycloparaphenylenes. Nanoscale, 2025, 17, 27416–27422. DOI: 10.1039/D5NR02115D. View Source
